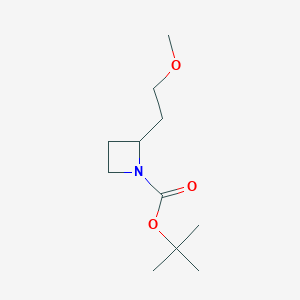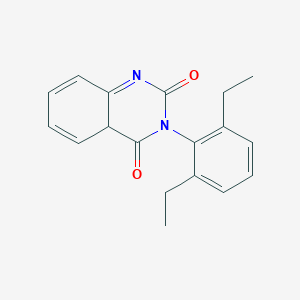
3-(2,6-Diethylphenyl)-2,4(1h,3h)-quinazolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAQ 22, also known as 3-(2,6-diethylphenyl)-2,4(1H,3H)-quinazolinedione, is a potent and specific non-peptide inhibitor of puromycin-sensitive aminopeptidase. This compound was developed through structural modifications of a potent aminopeptidase inhibitor, 2-(2,6-diethylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione. PAQ 22 is known for its chemical stability and its ability to inhibit cell invasion in a dose-dependent manner .
Vorbereitungsmethoden
The synthesis of PAQ 22 involves several steps, starting with the preparation of the quinazolinedione skeleton. The synthetic route typically includes the following steps:
Formation of the Quinazolinedione Core: The quinazolinedione core is synthesized through a cyclization reaction involving appropriate starting materials such as anthranilic acid derivatives.
Introduction of the Diethylphenyl Group: The diethylphenyl group is introduced through a Friedel-Crafts acylation reaction using 2,6-diethylbenzoyl chloride.
Final Cyclization: The final cyclization step involves the formation of the quinazolinedione ring system under acidic conditions.
Industrial production methods for PAQ 22 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
PAQ 22 undergoes several types of chemical reactions, including:
Oxidation: PAQ 22 can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction of PAQ 22 can lead to the formation of dihydroquinazoline derivatives.
Substitution: PAQ 22 can undergo substitution reactions, particularly at the phenyl ring, to introduce various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PAQ 22 has a wide range of scientific research applications, including:
Chemistry: PAQ 22 is used as a tool compound to study the inhibition of puromycin-sensitive aminopeptidase and its role in various biochemical pathways.
Biology: In biological research, PAQ 22 is used to investigate the role of aminopeptidases in cell invasion and metastasis, particularly in cancer research.
Medicine: PAQ 22 has potential therapeutic applications in the treatment of diseases involving abnormal aminopeptidase activity, such as cancer and neurodegenerative disorders.
Industry: In the pharmaceutical industry, PAQ 22 is used in drug discovery and development as a lead compound for designing new inhibitors of aminopeptidases
Wirkmechanismus
PAQ 22 exerts its effects by inhibiting puromycin-sensitive aminopeptidase in a non-competitive manner. This inhibition is achieved through binding to the active site of the enzyme, preventing the hydrolysis of peptide substrates. The molecular targets of PAQ 22 include the active site residues of the aminopeptidase, and the pathways involved include the regulation of cell invasion and metastasis .
Vergleich Mit ähnlichen Verbindungen
PAQ 22 is structurally related to other aminopeptidase inhibitors, such as PIQ 22 (2-(2,6-diethylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione). PAQ 22 is unique in its quinazolinedione skeleton, which provides enhanced chemical stability and specificity for puromycin-sensitive aminopeptidase. Other similar compounds include:
PIQ 22: A potent aminopeptidase inhibitor with a tetrahydroisoquinoline skeleton.
Bestatin: A well-known aminopeptidase inhibitor with a different structural framework.
PAZOX 22: A derivative of PAQ 22 with similar inhibitory activity .
Eigenschaften
Molekularformel |
C18H18N2O2 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
3-(2,6-diethylphenyl)-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-8-7-9-13(4-2)16(12)20-17(21)14-10-5-6-11-15(14)19-18(20)22/h5-11,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
RCPSNRNSLICCFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C3C=CC=CC3=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
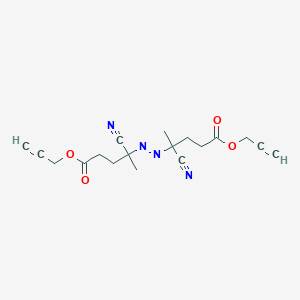
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
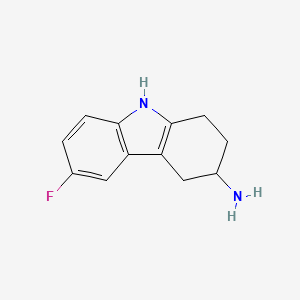
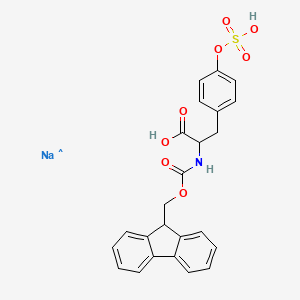
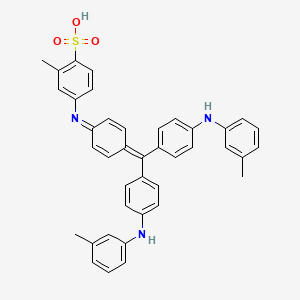
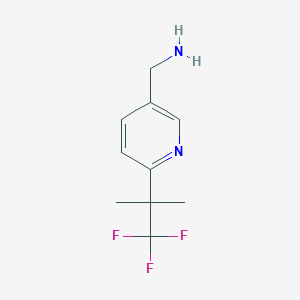

![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
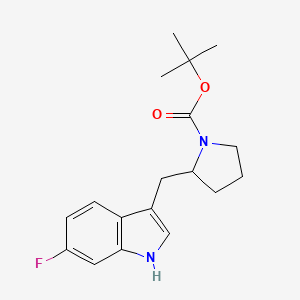
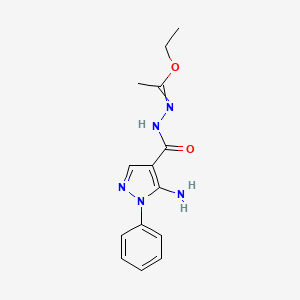
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
